Triethyl ethane-1,1,2-tricarboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

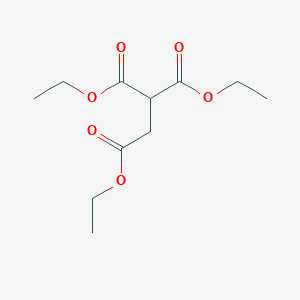

Structure

3D Structure

属性

IUPAC Name |

triethyl ethane-1,1,2-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWZLLYAJDSSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225561 | |

| Record name | Triethyl ethane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7459-46-3 | |

| Record name | Triethyl 1,1,2-ethanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl ethane-1,1,2-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7459-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl ethane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl ethane-1,1,2-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triethyl Ethane-1,1,2-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of triethyl ethane-1,1,2-tricarboxylate. The information is curated for professionals in research and development, with a focus on providing actionable data and detailed experimental protocols.

Core Chemical Properties

This compound, a versatile building block in organic synthesis, is a clear, colorless liquid. Its utility as a pharmaceutical intermediate stems from the reactivity of its three ester groups, which allow for a variety of chemical modifications.[1]

Identifiers and Physical Properties

A summary of the key identifiers and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 7459-46-3 | [2][3] |

| Molecular Formula | C₁₁H₁₈O₆ | [2][3] |

| Molecular Weight | 246.26 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Triethyl 1,1,2-ethanetricarboxylate, 1,1,2-Tricarbethoxyethane | [2][4] |

| InChI | InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | [2][4] |

| InChIKey | TVWZLLYAJDSSCJ-UHFFFAOYSA-N | [2][4] |

| SMILES | CCOC(=O)CC(C(=O)OCC)C(=O)OCC | [2][4] |

| Boiling Point | 134-135 °C @ 2.5 Torr | [4] |

| Density | 1.1018 g/cm³ @ 22 °C | [4] |

| Flash Point | 113 °C (closed cup) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct pattern of signals that confirms the molecular structure.

| Assignment | Chemical Shift (ppm) |

| -CH₃ (ethyl groups) | 1.259, 1.280 |

| -CH₂- (ethane backbone) | 2.917 |

| -CH- (ethane backbone) | 3.822 |

| -O-CH₂- (ethyl groups) | 4.164, 4.206 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| Carbonyls (-C=O) | 168-171 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretching (ester) | 1730-1750 |

| C-O Stretching (ester) | 1000-1300 |

| C-H Stretching (alkyl) | 2850-3000 |

Experimental Protocols

Detailed methodologies for the synthesis and a key chemical reaction of this compound are provided below.

Synthesis of this compound

This protocol is based on the nucleophilic substitution reaction between diethyl malonate and a halogenated acetic acid ethyl ester in the presence of a strong base.[5]

Materials:

-

Diethyl malonate

-

Sodium methoxide solution (18-21% in methanol) or sodium ethoxide solution in ethanol

-

Ethyl chloroacetate or ethyl bromoacetate

-

Potassium iodide, sodium iodide, or iodine (catalyst)

Procedure:

-

In a reaction vessel, combine diethyl malonate and the strong base solution. Heat the mixture to 70-80 °C and react for 10-30 minutes to form the intermediate sodium salt of diethyl malonate.[5]

-

To this intermediate, add a catalytic amount of potassium iodide, sodium iodide, or iodine (0.5-1% by weight of the diethyl malonate).[5]

-

Slowly add ethyl chloroacetate or ethyl bromoacetate dropwise over a period of 30-50 minutes while maintaining the reaction temperature at 70-80 °C. The molar ratio of diethyl malonate to the strong base to the halogenated acetic acid ethyl ester should be approximately 1.0-1.1:1:1.0-1.1.[5]

-

After the addition is complete, continue the reaction for 3-15 hours at 70-80 °C.[5]

-

Upon completion of the reaction, cool the mixture and remove the inorganic salt precipitate (e.g., NaCl or NaBr) by filtration.[5]

-

The crude product is then purified by vacuum distillation to yield this compound.[5]

Hydrolysis of this compound

The ester groups of this compound can be hydrolyzed under either acidic or basic conditions to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1]

Base-Catalyzed Hydrolysis (Saponification):

This protocol is a general procedure for the hydrolysis of esters.

Materials:

-

This compound

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture under reflux to drive the reaction to completion. The reaction is irreversible.[1]

-

After the reaction is complete, cool the solution.

-

To isolate the free ethane-1,1,2-tricarboxylic acid, carefully acidify the reaction mixture with concentrated hydrochloric acid.[1]

-

The product can then be extracted with an organic solvent like diethyl ether.

-

Drying the organic extract over an anhydrous salt (e.g., sodium sulfate) and removing the solvent will yield the tricarboxylic acid.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Chemical Reactivity and Applications

The presence of three ester groups on an ethane backbone provides multiple sites for chemical modification, making this compound a valuable intermediate in the synthesis of more complex organic molecules, including substituted carboxylic acids and polycyclic aromatic compounds.[1] Its reactivity is centered around the acidic protons on the ethane backbone and the susceptibility of the ester groups to nucleophilic attack.[1]

Safety Information

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]

- 2. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]

An In-depth Technical Guide to Triethyl Ethane-1,1,2-tricarboxylate

This guide provides a comprehensive overview of Triethyl ethane-1,1,2-tricarboxylate, including its chemical identity, physicochemical properties, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Nomenclature

Synonyms

This compound is known by several other names in scientific literature and commercial databases:

-

Diethyl 2-carbethoxysuccinate[2]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₆ | [1][3][5] |

| Molecular Weight | 246.26 g/mol | [1][2][4] |

| Appearance | Clear colorless to pale yellow liquid | [2][7] |

| Boiling Point | 99 °C @ 0.5 mmHg 134-135 °C @ 2.5 Torr | [4][8] |

| Density | 1.074 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.429 | [4] |

| Flash Point | > 230 °F (> 110 °C) | [4][9] |

| Solubility | Soluble in chloroform, ethyl acetate. Limited solubility in water. | [2][4] |

| InChI | InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | [1] |

| InChIKey | TVWZLLYAJDSSCJ-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCOC(=O)CC(C(=O)OCC)C(=O)OCC | [1][3] |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is through the reaction of diethyl malonate with ethyl chloroacetate.[2]

Methodology:

-

After cooling a reaction mixture to 15°C, ethyl chloroacetate (0.095 mol) is added dropwise over a period of time.[4]

-

Following the addition, the reaction mixture is refluxed for a duration of 6 hours.[4]

-

Once the reaction is complete, the mixture is poured into 2 liters of water.[4]

-

The organic phase is then extracted three times with dichloromethane (500 mL for each extraction).[4]

-

The combined organic extracts are dried using anhydrous sodium sulfate, followed by filtration.[4]

-

The solvent is evaporated to yield an oily crude product.[4]

-

The final product, this compound, is purified by vacuum distillation. This process has a reported yield of 89%.[4]

References

- 1. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7459-46-3 | Benchchem [benchchem.com]

- 3. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]

- 4. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]

- 5. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

- 6. This compound - CAS:7459-46-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. triethyl 1,1,2-ethane tricarboxylate [flavscents.com]

In-Depth Technical Guide: Triethyl 1,1,2-ethanetricarboxylate (CAS No. 7459-46-3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethyl 1,1,2-ethanetricarboxylate, identified by CAS number 7459-46-3, is a triester of significant interest in organic synthesis.[1] Its molecular structure, featuring three ethyl carboxylate groups attached to an ethane backbone, provides multiple reactive sites for chemical modifications.[2] This versatility makes it a valuable intermediate in the synthesis of more complex molecules, including substituted carboxylic acids and heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, tailored for a technical audience.

Chemical Structure and Identification

The chemical structure and key identifiers for Triethyl 1,1,2-ethanetricarboxylate are summarized below.

| Identifier | Value |

| CAS Number | 7459-46-3[3] |

| IUPAC Name | Triethyl ethane-1,1,2-tricarboxylate[4] |

| Molecular Formula | C₁₁H₁₈O₆[3] |

| Molecular Weight | 246.26 g/mol [4] |

| SMILES | CCOC(=O)CC(C(=O)OCC)C(=O)OCC |

| InChI | InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 |

| Synonyms | 1,1,2-Ethanetricarboxylic acid, triethyl ester; Triethyl ethane tricarboxylate; 1,1,2-Tricarbethoxyethane[3] |

Physicochemical Properties

A compilation of the physical and chemical properties of Triethyl 1,1,2-ethanetricarboxylate is presented in the following table.

| Property | Value |

| Appearance | Clear colorless liquid[5] |

| Boiling Point | 99 °C at 0.5 mmHg |

| Density | 1.074 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.429 |

| Flash Point | 113 °C (closed cup) |

| Solubility | Soluble in organic solvents such as ethanol and ether. Limited solubility in water.[1] |

Experimental Protocols

Synthesis of Triethyl 1,1,2-ethanetricarboxylate

A common method for the synthesis of Triethyl 1,1,2-ethanetricarboxylate involves the reaction of diethyl malonate with ethyl chloroacetate in the presence of a base.[5]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl malonate

-

Ethyl chloroacetate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure: [5]

-

Sodium metal (23 g, 1 mole) is cautiously dissolved in anhydrous ethanol (500 mL) with stirring.

-

Diethyl malonate (160 g, 1 mole) is added dropwise to the sodium ethoxide solution over a period of 30 minutes.

-

The reaction mixture is cooled to 15°C, and ethyl chloroacetate (117 g, 0.95 mole) is added dropwise over 30 minutes.

-

The mixture is then heated to reflux for 6 hours.

-

After cooling, the reaction mixture is poured into 2 liters of water.

-

The aqueous layer is extracted three times with dichloromethane (500 mL portions).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by evaporation.

-

The resulting crude product is purified by vacuum distillation to yield Triethyl 1,1,2-ethanetricarboxylate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Triethyl 1,1,2-ethanetricarboxylate can be analyzed using reverse-phase HPLC.[6]

Conditions: [6]

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection (wavelength to be determined based on the chromophore).

Spectral Data

-

¹H NMR: Spectral data is available and can be accessed through chemical databases.[4]

-

¹³C NMR: The ¹³C NMR spectrum of Triethyl 1,1,2-ethanetricarboxylate has been reported.[7]

-

Mass Spectrometry: The electron ionization mass spectrum is available through the NIST WebBook.[8][9]

-

Infrared (IR) Spectroscopy: IR spectral data is available.[4]

Reactivity and Applications in Synthesis

Triethyl 1,1,2-ethanetricarboxylate serves as a versatile building block in organic synthesis.[2] The presence of three ester groups allows for a variety of chemical transformations.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1]

-

Use in Synthesis: It is utilized in the preparation of other organic compounds, such as isobutylsuccinic acid, which is a precursor for the synthesis of succinimide derivatives that act as inhibitors of human leukocyte elastase.[5]

As of the current literature, there is no direct evidence of Triethyl 1,1,2-ethanetricarboxylate being involved in specific biological signaling pathways. Its primary role is that of a synthetic intermediate.

Visualizations

References

- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

- 4. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Triethyl 1,1,2-ethanetricarboxylate(7459-46-3) 13C NMR [m.chemicalbook.com]

- 8. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

- 9. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

A Comprehensive Technical Guide to the Physical Properties of Triethyl 1,1,2-Ethanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Triethyl 1,1,2-ethanetricarboxylate, a key compound in various synthetic applications. This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a workflow visualization to guide laboratory procedures.

Core Physical Properties

Triethyl 1,1,2-ethanetricarboxylate is a clear, colorless liquid. A summary of its key physical properties is presented below, offering a valuable resource for researchers and drug development professionals in designing and executing scientific experiments.

| Physical Property | Value |

| Molecular Formula | C11H18O6[1][2][3][4][5] |

| Molecular Weight | 246.26 g/mol [2][3] |

| Boiling Point | 99 °C at 0.5 mmHg[6] |

| Melting Point | -51 °C[7] |

| Density | 1.074 g/mL at 25 °C[6] |

| Refractive Index | 1.4280 to 1.4300 at 20°C[1], n20/D 1.429 |

| Solubility | Soluble in common organic solvents like ethyl acetate and chloroform.[8] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the successful application of Triethyl 1,1,2-ethanetricarboxylate in research and development. The following sections detail the standard experimental methodologies for measuring the key physical properties outlined above.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is often employed.

Apparatus:

-

Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of Triethyl 1,1,2-ethanetricarboxylate is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath.

-

The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10][11]

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like Triethyl 1,1,2-ethanetricarboxylate, which has a very low melting point, a specialized low-temperature apparatus is required.

Apparatus:

-

Melting point apparatus with cooling capabilities

-

Capillary tubes

-

Dry, powdered sample (if the substance can be solidified)

Procedure:

-

A small, dry sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in the heating/cooling block of the melting point apparatus.

-

The sample is cooled to a temperature well below its expected melting point.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is liquid. For a pure compound, this range should be narrow.[12][13][14][15]

Density Determination

Density is the mass of a substance per unit volume. For a liquid like Triethyl 1,1,2-ethanetricarboxylate, this can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Thermometer

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured on an analytical balance.

-

A known volume of Triethyl 1,1,2-ethanetricarboxylate is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume. The temperature of the liquid should be recorded as density is temperature-dependent.[16][17][18][19]

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of Triethyl 1,1,2-ethanetricarboxylate are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from a constant temperature bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.[20][21][22][23]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A qualitative assessment of solubility in various solvents is often performed.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Various solvents (e.g., water, ethanol, ethyl acetate, chloroform)

Procedure:

-

A small, measured amount of Triethyl 1,1,2-ethanetricarboxylate is added to a test tube.

-

A known volume of a specific solvent is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or shaker until no further dissolution is observed.

-

Observations are made to determine if the compound is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble. This process is repeated with different solvents.[24][25][26][27][28]

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of Triethyl 1,1,2-ethanetricarboxylate.

Caption: Workflow for Physical Property Determination.

References

- 1. 139611000 [thermofisher.com]

- 2. Triethyl 1,1,2-ethanetricarboxylate, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

- 5. Triethyl 1,1,2-Ethanetricarboxylate 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. westlab.com [westlab.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 17. embibe.com [embibe.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 21. athabascau.ca [athabascau.ca]

- 22. researchgate.net [researchgate.net]

- 23. Refractive index - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 27. education.com [education.com]

- 28. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Reactivity and Functional Groups of Triethyl Ethane-1,1,2-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl ethane-1,1,2-tricarboxylate is a versatile building block in organic synthesis, prized for its multiple reactive centers. This guide provides a comprehensive overview of its core reactivity, focusing on the transformations of its three ester functional groups and the acidity of its α- and β-protons. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures and pharmaceutical intermediates.

Core Structure and Functional Groups

This compound possesses a simple ethane backbone substituted with three ethyl ester functional groups. Two of these esters are attached to the same carbon (C1), a geminal diester arrangement, while the third is on the adjacent carbon (C2). This arrangement of functional groups dictates the molecule's reactivity.

The key reactive sites are:

-

The Three Ester Carbonyls: These are susceptible to nucleophilic attack, leading to reactions such as hydrolysis and reduction.

-

The α-Proton: The proton on the carbon bearing the geminal diester (C1) is acidic and can be removed by a base to form a stabilized enolate.

-

The β-Protons: The protons on the carbon bearing the single ester (C2) are also acidic, though generally less so than the α-proton, and can participate in enolate formation.

Key Reactions and Reactivity

The strategic placement of the three ester groups allows for a variety of chemical transformations, making this compound a valuable precursor for more complex molecules.

Synthesis

A primary route for the synthesis of this compound is through the nucleophilic substitution of a malonic ester derivative.[1] A common method involves the reaction of the enolate of diethyl malonate with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[2]

Table 1: Synthesis of this compound

| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethyl malonate, Ethyl chloroacetate/bromoacetate | Sodium methoxide or Sodium ethoxide / KI or NaI | Ethanol | 70-80 | 3-15 | N/A |

Data from a patent describing the general procedure; specific yield is not reported.[2]

Hydrolysis

The ester groups of this compound can be hydrolyzed under either acidic or basic conditions to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1] Base-catalyzed hydrolysis is an irreversible process that proceeds to completion.[1]

Table 2: Hydrolysis of this compound

| Reagents | Conditions | Products |

| This compound, NaOH/KOH | Aqueous solution, followed by acid workup | Ethane-1,1,2-tricarboxylic acid, Ethanol |

| This compound, H₂O, H⁺ | Acid catalysis (e.g., HCl, H₂SO₄) | Ethane-1,1,2-tricarboxylic acid, Ethanol |

Reduction

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce all three ester functionalities to primary alcohols. This reaction yields 1,1,2-tris(hydroxymethyl)ethane and ethanol.[1]

Table 3: Reduction of this compound

| Reagent | Solvent | Product(s) |

| LiAlH₄ | Anhydrous Ether or THF | 1,1,2-Tris(hydroxymethyl)ethane, Ethanol |

Alkylation

The acidic proton at the C1 position can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the C1 position.

Intramolecular Condensation (Dieckmann Condensation)

While not explicitly reported for this specific molecule in the searched literature, molecules with a 1,6- or 1,7-diester arrangement are known to undergo intramolecular Dieckmann condensation to form five- or six-membered rings, respectively.[3] Given its structure, this compound has the potential to undergo such cyclization under basic conditions to form a substituted cyclic β-keto ester.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure.[2]

Materials:

-

Diethyl malonate

-

Sodium ethoxide solution in ethanol (e.g., 21% w/w)

-

Ethyl chloroacetate or ethyl bromoacetate

-

Potassium iodide or sodium iodide (catalyst)

-

Anhydrous ethanol

Procedure:

-

In a reaction flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge diethyl malonate and a solution of sodium ethoxide in ethanol. The molar ratio of diethyl malonate to sodium ethoxide should be approximately 1.0-1.1:1.

-

Heat the mixture to 70-80 °C and stir for 10-30 minutes to form the sodium salt of diethyl malonate (intermediate A).

-

Add a catalytic amount of potassium iodide or sodium iodide (0.5-1% by weight of diethyl malonate) to the reaction mixture.

-

From the dropping funnel, add ethyl chloroacetate or ethyl bromoacetate dropwise over a period of 30-50 minutes. The molar ratio of the haloacetate to sodium ethoxide should be 1.0-1.1:1.

-

After the addition is complete, maintain the reaction temperature at 70-80 °C and continue stirring for 3-15 hours.

-

Upon completion of the reaction, cool the mixture to room temperature. The inorganic salt byproduct (NaCl or NaBr) will precipitate.

-

Remove the inorganic salt by filtration.

-

The filtrate, containing the crude product, is then purified by vacuum distillation to yield this compound.

General Protocol for Base-Catalyzed Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

Dissolve a known amount of this compound in an aqueous solution of NaOH or KOH (typically a 10-20% solution). Use a molar excess of the base (at least 3 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC) until all the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the cooled solution by the slow addition of concentrated HCl until the pH is acidic (pH ~1-2). This will protonate the carboxylate salts to form the tricarboxylic acid.

-

Extract the aqueous layer multiple times with an organic solvent like diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude ethane-1,1,2-tricarboxylic acid.

General Protocol for Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (a molar excess, at least 1.5 equivalents per ester group) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in the same anhydrous solvent and add it dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of Na₂SO₄.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture and wash the precipitate thoroughly with the reaction solvent.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 1,1,2-tris(hydroxymethyl)ethane.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Caption: Mechanism of ester reduction by LiAlH₄.

Conclusion

This compound is a functionally rich molecule that serves as a versatile platform for the synthesis of a wide array of organic compounds. Its reactivity, centered around its three ester groups and acidic protons, allows for straightforward transformations into triacids, triols, and alkylated derivatives. The protocols and data presented in this guide offer a foundational understanding for its effective utilization in synthetic chemistry, encouraging further exploration of its potential in the development of novel molecules for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Hydrolysis of Triethyl Ethane-1,1,2-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of triethyl ethane-1,1,2-tricarboxylate, a versatile triester compound. The document details the mechanistic pathways for both acid and base-catalyzed hydrolysis, offers detailed experimental protocols, and presents a framework for the analytical monitoring of the reaction.

Introduction

This compound is a complex organic ester with the chemical formula C₁₁H₁₈O₆.[1][2][3] Its structure features an ethane backbone with three ethyl carboxylate groups, making it a precursor in various organic syntheses. The hydrolysis of this triester is a fundamental reaction that cleaves the ester bonds to yield ethane-1,1,2-tricarboxylic acid and ethanol.[4] This transformation can be achieved under both acidic and basic conditions, with each pathway proceeding through a distinct mechanism.[4] Understanding the kinetics and mechanisms of this hydrolysis is crucial for its application in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Mechanisms

The hydrolysis of this compound can be effectively achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process that follows a multi-step nucleophilic acyl substitution mechanism.[4][5][6] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water.

The generally accepted mechanism involves the following steps:

-

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the ethoxy groups, converting it into a good leaving group (ethanol).

-

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

-

Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the carboxylic acid and regenerate the hydronium ion catalyst.

This process is repeated for the remaining two ester groups to yield the final product, ethane-1,1,2-tricarboxylic acid.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is generally preferred for its higher reaction rates and yields.[4] The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The mechanism for saponification is as follows:

-

Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[7]

-

Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.[7]

-

Elimination of the leaving group: The unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

-

Acid-base reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion.

-

Protonation: A final acidification step is required to protonate the carboxylate salt and isolate the neutral ethane-1,1,2-tricarboxylic acid.[4]

This sequence of steps is repeated for all three ester groups.

Caption: Base-Catalyzed Hydrolysis (Saponification) Pathway.

Quantitative Data

For analogous base-catalyzed hydrolysis of dicarboxylic and tricarboxylic esters, reaction completion is typically achieved within several hours at elevated temperatures.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Reaction Rate | Generally slower | Generally faster |

| Typical Temperature | Reflux | Room temperature to reflux |

| Typical Duration | Several hours to days | Minutes to several hours |

| Product Isolation | Direct isolation | Requires acidification step |

Experimental Protocols

The following are detailed experimental protocols for the acid- and base-catalyzed hydrolysis of this compound.

Protocol for Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

10% (v/v) Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent).

-

Add a 10-fold excess of 10% sulfuric acid.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude ethane-1,1,2-tricarboxylic acid.

-

Further purification can be achieved by recrystallization.

Caption: Experimental Workflow for Acid-Catalyzed Hydrolysis.

Protocol for Base-Catalyzed Hydrolysis (Saponification)

Materials:

-

This compound

-

2 M Sodium hydroxide (NaOH) solution in ethanol/water (1:1 v/v)

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water in a round-bottom flask.[8]

-

Add a 3.5-fold molar excess of 2 M sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 30-60 minutes. Monitor the reaction by TLC or HPLC.[8]

-

After completion, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extract the acidified solution with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude ethane-1,1,2-tricarboxylic acid.

-

Recrystallization can be used for further purification.

Caption: Experimental Workflow for Saponification.

Analytical Monitoring

The progress of the hydrolysis of this compound can be monitored by several analytical techniques:

-

Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product. The non-polar ester will have a higher Rf value than the highly polar tricarboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to monitor the concentrations of the reactant, intermediates (diester and monoester), and the final product over time. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) can be used.

-

Gas Chromatography (GC): GC can be used to monitor the disappearance of the volatile triethyl ester. The tricarboxylic acid product is non-volatile and will not be observed.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique can be used to monitor the reaction in real-time. The disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) of the ester and the appearance of new signals corresponding to the product can be observed.

-

Titration: For base-catalyzed hydrolysis, the consumption of the base can be monitored by titrating aliquots of the reaction mixture with a standardized acid solution.

Conclusion

The hydrolysis of this compound is a fundamental organic transformation that can be effectively controlled through the choice of acidic or basic conditions. While base-catalyzed hydrolysis is generally faster and irreversible, acid-catalyzed hydrolysis provides an alternative pathway. The selection of the appropriate method will depend on the specific requirements of the synthesis, including desired reaction time, yield, and compatibility with other functional groups in the molecule. The protocols and analytical methods described in this guide provide a solid foundation for researchers and professionals working with this versatile compound.

References

- 1. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

- 3. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

- 4. This compound | 7459-46-3 | Benchchem [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 8. Saponification-Typical procedures - operachem [operachem.com]

An In-depth Technical Guide on the Core Chemical Reactions of Triethyl Ethane-1,1,2-tricarboxylate for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Triethyl ethane-1,1,2-tricarboxylate is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.[1][2] Its trifunctional nature provides multiple reaction sites, making it an ideal starting material for the synthesis of a wide array of substituted carboxylic acids and heterocyclic compounds.[1][3] This guide delves into the key chemical reactions of this compound, providing detailed experimental protocols, quantitative data, and visualizations to aid researchers in harnessing its synthetic potential.

Core Chemical Reactions and Synthetic Utility

The reactivity of this compound is primarily centered around its three ester groups and the acidic protons on the ethane backbone.[3] These features allow for a range of transformations, including hydrolysis, transesterification, decarboxylation, alkylation, and acylation, which are fundamental in medicinal chemistry for the synthesis of bioactive molecules.[2] A notable application is in the synthesis of pyrazolone and pyridinone scaffolds, which are prevalent in many pharmaceuticals.[4][5][6]

Hydrolysis: Accessing the Tricarboxylic Acid Core

The hydrolysis of this compound cleaves the ester bonds to yield ethane-1,1,2-tricarboxylic acid and ethanol. This reaction can be performed under either acidic or basic conditions.[3]

Experimental Protocol: Base-Catalyzed Hydrolysis

A general method for the base-catalyzed hydrolysis of esters can be adapted for this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Water

-

Methanol or Ethanol (as co-solvent)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of water and methanol (or ethanol).

-

Add a stoichiometric excess (typically 3.3 equivalents) of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the alcohol co-solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a low pH (e.g., pH 1-2) by the slow addition of concentrated hydrochloric acid.

-

Extract the resulting ethane-1,1,2-tricarboxylic acid with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude tricarboxylic acid.

Quantitative Data for Ester Hydrolysis (General):

| Parameter | Value/Range |

| Reaction Time | 2 - 12 hours |

| Temperature | Reflux |

| Yield | Typically >90% |

Diagram of Hydrolysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. rsc.org [rsc.org]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

Triethyl ethane-1,1,2-tricarboxylate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for Triethyl ethane-1,1,2-tricarboxylate, a key chemical intermediate. The information is presented to support research and development activities where this compound is utilized.

Chemical Identity and Properties

This compound is an organic compound, specifically a tricarboxylic acid ester. Its fundamental properties are summarized below.

| Identifier | Value | Citations |

| Molecular Formula | C11H18O6 | [1][2][3][4][5][6] |

| Molecular Weight | 246.26 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 246.259 g/mol | [2][7] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 7459-46-3 | [1][2][3][4][6] |

Data Visualization

The logical relationship between the chemical compound and its fundamental properties is illustrated in the following diagram.

Caption: Hierarchical relationship of this compound to its key identifiers and properties.

Experimental Protocols

The molecular formula and weight are fundamental, calculated properties of a chemical's structure. The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated by summing the atomic weights of the constituent atoms based on this formula.[3] These values are typically confirmed experimentally using techniques such as mass spectrometry.[1] A detailed experimental protocol for these standard analytical methods is beyond the scope of this specific data sheet but can be found in standard analytical chemistry textbooks.

References

- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]

- 2. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]

- 3. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:7459-46-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]

- 6. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

- 7. Triethyl 1,1,2-ethanetricarboxylate | CAS#:7459-46-3 | Chemsrc [chemsrc.com]

Spectral Analysis of Triethyl Ethane-1,1,2-tricarboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for Triethyl ethane-1,1,2-tricarboxylate (CAS No: 7459-46-3), a versatile reagent in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for structural elucidation.

Molecular Structure and Properties:

Spectral Data

The following sections present the key spectral data for this compound, crucial for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment and connectivity of atoms.[1]

¹H NMR (Proton NMR) Data

| Assignment | Chemical Shift (ppm) |

| A | 4.206 |

| B | 4.164 |

| C | 3.822 |

| D | 2.917 |

| E | 1.280 |

| F | 1.259 |

Data obtained in CDCl₃ at 89.56 MHz.[6]

¹³C NMR (Carbon-13 NMR) Data

| Assignment | Chemical Shift (ppm) |

| Carbonyl Carbons (C=O) | ~165-175 |

| Methine Carbon (-CH) | Data not explicitly provided in search results |

| Methylene Carbons (-CH₂-) | Data not explicitly provided in search results |

| Methyl Carbons (-CH₃) | Data not explicitly provided in search results |

The three ester carbonyl carbons are expected to resonate in the downfield region of the spectrum, typically between 165-175 ppm.[1] Specific peak assignments for other carbons were not available in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are consistent with its ester functionalities.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1670–1780 | Strong |

| C-O (Ester) | 1000–1300 | Strong |

| C-H (Alkane) | 2850–2960 | Medium |

The presence of a strong absorption band in the 1670–1780 cm⁻¹ range is characteristic of the carbonyl group (C=O) in the ester functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

| Technique | m/z Value | Interpretation |

| Molecular Ion | 246 | [M]⁺ |

| Top Peak | 173 | Fragment Ion |

| 2nd Highest Peak | 29 | Fragment Ion |

| 3rd Highest Peak | 127 | Fragment Ion |

The molecular weight of this compound is 246.26 g/mol , which corresponds to the molecular ion peak in the mass spectrum.[1][3]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used for analysis.[6]

-

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique carbon atom.[1]

-

Data Processing: The raw data is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3]

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Triethyl 1,1,2-ethanetricarboxylate(7459-46-3) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

Triethyl Ethane-1,1,2-tricarboxylate: A Technical Safety and Hazard Guide for Researchers

An In-depth Examination of the Safety Profile and Associated Hazards for Drug Development Professionals

Triethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis, is utilized in the creation of complex molecules, including pharmaceutical intermediates.[1] A thorough understanding of its safety profile and potential hazards is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks in the laboratory and during scale-up operations. This technical guide provides a comprehensive overview of the available safety data, hazard classifications, and recommended precautionary measures associated with this compound.

Chemical Identification and Physical Properties

To contextualize its hazardous properties, it is essential to understand the fundamental physical and chemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 7459-46-3 | [2][3] |

| Molecular Formula | C11H18O6 | [2][4] |

| Molecular Weight | 246.26 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 99 °C at 0.5 mmHg | |

| Density | 1.074 g/mL at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Refractive Index | n20/D 1.429 (lit.) |

GHS Hazard Classification and Safety Overview

According to aggregated data from multiple suppliers and databases, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem, Echemi

The signal word associated with these classifications is "Warning". It is important to note that while the majority of safety data sheets are in agreement with this classification, some suppliers, such as Thermo Fisher Scientific, have stated that based on their available data, the classification criteria are not met. Such discrepancies can arise from various factors including the purity of the substance, the presence of impurities, or the specific data sets used for classification. In the interest of ensuring the highest level of safety, it is prudent to adhere to the more stringent classification.

Toxicological Hazards

Skin Irritation

The classification of this compound as a skin irritant (H315) indicates that direct contact can cause reversible inflammatory effects on the skin.

Experimental Protocol: While specific studies for this compound are not publicly available, the standard method for assessing acute dermal irritation is the OECD Guideline 404.[5][6][7][8][9] This in vivo test typically involves the application of the test substance to the shaved skin of albino rabbits for a set duration, usually 4 hours.[7][8] The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the substance.[7] The severity of the reactions is scored to determine the irritation potential.[7]

Eye Irritation

The compound is classified as causing serious eye irritation (H319), implying that contact with the eyes can lead to significant, but reversible, changes.

Experimental Protocol: The standard protocol for evaluating acute eye irritation is the OECD Guideline 405.[10][11][12][13][14] This test involves instilling a small amount of the substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[11] The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points.[11] The severity and reversibility of any observed lesions are recorded to classify the substance.[13]

Respiratory Irritation

The classification of "May cause respiratory irritation" (H335) suggests that inhalation of vapors or aerosols of this compound may lead to irritation of the respiratory tract.

Experimental Protocol: The potential for a substance to cause respiratory irritation can be assessed using the OECD Guideline 403 for acute inhalation toxicity.[15][16][17][18][19] This study involves exposing animals, typically rats, to the substance as a gas, vapor, or aerosol for a defined period (often 4 hours).[15][17] Animals are then observed for signs of toxicity, including respiratory distress, for up to 14 days.[16][17] While this test is primarily for acute toxicity, it also provides information on local irritant effects in the respiratory tract.[15]

Precautionary Measures and First Aid

Given the identified hazards, the following precautionary statements and first aid measures are recommended:

| Precautionary Category | Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |

Hazard Identification and Risk Assessment Workflow

The process of identifying and assessing the risks associated with a chemical like this compound is a systematic process. The following diagram illustrates a general workflow.

Caption: A generalized workflow for chemical hazard identification and risk management.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While significant gaps in the publicly available quantitative toxicological data exist, the consistent GHS classification across multiple sources provides a clear basis for implementing appropriate safety protocols. Researchers and drug development professionals must adhere to the recommended personal protective equipment, engineering controls, and handling procedures to minimize exposure and ensure a safe working environment. Further toxicological studies would be beneficial to provide a more complete safety profile for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. flashpointsrl.com [flashpointsrl.com]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 16. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 17. eurolab.net [eurolab.net]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

An In-depth Technical Guide to Triethyl 1,1,2-Ethanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 1,1,2-ethanetricarboxylate is a versatile triester that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring multiple reactive sites, makes it a key building block for the synthesis of a variety of more complex molecules.[1][2] This guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and a discussion of its applications, particularly in the realm of medicinal chemistry.

Discovery and Historical Context

While a singular discovery of Triethyl 1,1,2-ethanetricarboxylate is not prominently documented, its synthesis is deeply rooted in the foundational principles of 19th-century organic chemistry. The primary methods for its preparation are variations of well-established reactions involving malonic esters. The reactivity of the active methylene group in diethyl malonate, a cornerstone of its synthetic utility, was extensively explored by chemists of that era.

The synthesis of Triethyl 1,1,2-ethanetricarboxylate is a direct application of the alkylation of malonic esters , a reaction class developed through the work of numerous pioneering chemists. The nucleophilic addition of enolates to α,β-unsaturated carbonyl compounds, known as the Michael reaction , established by Arthur Michael in 1887, represents another key synthetic route.[3][4] Earlier work by figures like Conrad and Bischoff on the reactions of sodiomalonic esters also laid the groundwork for the synthesis of such polycarboxylic esters.[5] Therefore, the existence and synthesis of Triethyl 1,1,2-ethanetricarboxylate can be seen as a logical extension of these seminal discoveries in carbanion chemistry.

Physicochemical Properties

Triethyl 1,1,2-ethanetricarboxylate is a clear, colorless liquid with a purity typically exceeding 98%.[1][2] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₆ | [6] |

| Molecular Weight | 246.26 g/mol | [1] |

| Boiling Point | 99 °C at 0.5 mmHg | [7] |

| Density | 1.074 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.429 | [7] |

| CAS Number | 7459-46-3 | [6] |

| ¹³C NMR Spectroscopy | Spectral data available | [8] |

| FTIR Spectroscopy | Spectral data available | [1] |

| Mass Spectrometry | Spectral data available | [1][6] |

Experimental Protocols

The synthesis of Triethyl 1,1,2-ethanetricarboxylate can be achieved through several reliable methods. The two most common approaches are the alkylation of diethyl malonate with an α-haloacetate and the Michael addition of diethyl malonate to an acrylate.

Synthesis via Alkylation of Diethyl Malonate

This method involves the nucleophilic substitution of a halide from an ethyl haloacetate by the enolate of diethyl malonate.

Reaction:

Detailed Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

Alkylation: Add ethyl chloroacetate (1 equivalent) dropwise to the solution of the malonate enolate.

-

Reaction Completion: Heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Workup: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield Triethyl 1,1,2-ethanetricarboxylate.

Synthesis via Michael Addition

This method involves the conjugate addition of the diethyl malonate enolate to ethyl acrylate.

Reaction:

Detailed Protocol:

-

Enolate Formation: Prepare the sodium salt of diethyl malonate by reacting diethyl malonate with a catalytic amount of sodium ethoxide in an aprotic solvent.

-

Michael Addition: Add ethyl acrylate to the solution of the diethyl malonate enolate. The reaction is typically exothermic and may require cooling to maintain control.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid.

-

Purification: The product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by vacuum distillation.

Mandatory Visualizations

Experimental Workflow for Alkylation Synthesis

Caption: Workflow for the synthesis of Triethyl 1,1,2-ethanetricarboxylate via alkylation.

Logical Relationship of Synthesis Methods

Caption: Relationship between reactants and synthetic methods for Triethyl 1,1,2-ethanetricarboxylate.

Applications in Research and Drug Development

The primary utility of Triethyl 1,1,2-ethanetricarboxylate lies in its role as a versatile synthetic intermediate.[1][2] Its three ester functionalities can be selectively hydrolyzed or otherwise modified, providing a scaffold for the construction of a wide range of organic molecules.

A notable application is in the preparation of substituted succinic acids and their derivatives. For instance, it can be used to synthesize isobutylsuccinic acid, a precursor to succinimide derivatives that have been investigated as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. These enzymes are implicated in a variety of inflammatory diseases, highlighting the potential of compounds derived from Triethyl 1,1,2-ethanetricarboxylate in drug discovery programs.

Furthermore, its use as a plasticizer has been explored, demonstrating its utility beyond the pharmaceutical and fine chemical industries.

Conclusion

Triethyl 1,1,2-ethanetricarboxylate, a product of classic organic reactions, continues to be a relevant and valuable tool for synthetic chemists. Its straightforward synthesis and versatile reactivity make it an important starting material for the creation of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis and properties to aid researchers and professionals in its effective utilization.

References

- 1. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]

- 7. Triethyl 1,1,2-Ethanetricarboxylate 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. Triethyl 1,1,2-ethanetricarboxylate(7459-46-3) 13C NMR spectrum [chemicalbook.com]

Role of ester groups in nucleophilic attack on tricarboxylates

An In-Depth Technical Guide to the Role of Ester Groups in Nucleophilic Attack on Tricarboxylates

Audience: Researchers, scientists, and drug development professionals.

Abstract